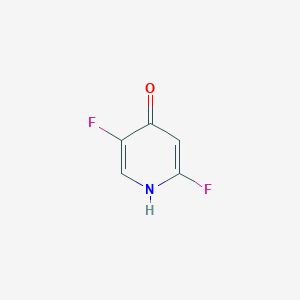

2,5-Difluoropyridin-4-ol

Description

Contextualizing the Significance of Fluorinated Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental building blocks in the development of new drugs, with approximately 85% of bioactive compounds featuring these structures. tandfonline.com The introduction of fluorine into these molecules, a practice that gained momentum in the mid-20th century, has proven to be a transformative strategy in medicinal chemistry. tandfonline.comnih.gov

The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strong bond it forms with carbon, can dramatically alter the physical, chemical, and biological characteristics of a molecule. nih.govnumberanalytics.com Incorporating fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. tandfonline.comnih.govrsc.org This has led to the development of numerous successful fluorinated drugs, including the likes of Lipitor, fluoxetine, and the fluoroquinolone class of antibiotics. tandfonline.comnumberanalytics.com It is estimated that 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. numberanalytics.com The strategic placement of fluorine can block metabolic oxidation, a key pathway for drug breakdown in the body, thereby extending the drug's active life. mdpi.com

Overview of Scholarly Investigations on Fluorinated Pyridinols

Within the vast family of fluorinated heterocycles, fluorinated pyridinols represent a specific and important subclass. Pyridine (B92270) and its derivatives are common scaffolds in pharmaceuticals and agrochemicals. The addition of fluorine atoms to the pyridinol core creates molecules with modified electronic properties and reactivity, making them valuable for further chemical synthesis and as potential bioactive agents themselves.

Scholarly research into fluorinated pyridinols has explored various aspects of their chemistry. For instance, studies have focused on the selective functionalization of fluorinated pyridines to introduce other chemical groups at specific positions, a key step in building more complex molecules. acs.org The synthesis of various stable N-fluoropyridinium salts has also been a subject of investigation, highlighting the unique reactivity of the nitrogen atom in the pyridine ring. oup.com

Research has also delved into the reactions of pyridinols with highly fluorinated compounds like pentafluoropyridine. These studies have revealed how the position of the hydroxyl group on the pyridinol ring dictates the site of reaction, providing valuable insights into their chemical behavior. researchgate.net Furthermore, the development of methods for the selective reduction of fluoropyridines to produce fluorinated piperidines, which are desirable motifs in drug discovery, demonstrates the ongoing efforts to manipulate these compounds for practical applications. nih.gov The synthesis of various fluorinated pyridinols and their subsequent use as building blocks for more complex fluorinated azaheterocycles is an active area of research. mdpi.com

Scope and Structure of the Academic Research Outline

This article provides a detailed examination of the chemical compound 2,5-Difluoropyridin-4-ol. The subsequent sections will adhere to a strict outline, focusing solely on the specified topics to ensure a thorough and targeted discussion. The content will be based on detailed research findings and presented in a professional and authoritative tone. Interactive data tables will be utilized to present key information clearly and effectively. The discussion will not include dosage, administration information, or safety and adverse effect profiles.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3F2NO |

|---|---|

Molecular Weight |

131.08 g/mol |

IUPAC Name |

2,5-difluoro-1H-pyridin-4-one |

InChI |

InChI=1S/C5H3F2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) |

InChI Key |

JEMJBOJSIIKYQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C(C1=O)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Difluoropyridin 4 Ol

Strategic Approaches to the 2,5-Difluoropyridine (B1303130) Core

The 2,5-difluoropyridine skeleton is the foundational precursor for the title compound. Its synthesis is most commonly achieved through the modification of pre-existing pyridine (B92270) rings, although other methods such as de novo ring construction and directed metalation offer alternative pathways.

Halogen exchange (Halex) reactions represent the most industrially viable and widely practiced method for introducing fluorine atoms onto an aromatic ring. This strategy involves the substitution of other halogens, typically chlorine, with fluorine using an anhydrous fluoride (B91410) salt at elevated temperatures.

The success of the Halex reaction is critically dependent on the reagents and conditions. Anhydrous potassium fluoride (KF) is a common fluoride source due to its cost-effectiveness, though cesium fluoride (CsF) can be used for more reactive, albeit more expensive, transformations. The reaction is typically performed in a high-boiling, polar aprotic solvent, such as sulfolane (B150427) or N-methyl-2-pyrrolidone (NMP), which can effectively solvate the potassium cation and increase the nucleophilicity of the "naked" fluoride anion. To facilitate the reaction, a phase-transfer catalyst is sometimes employed, although high temperatures often suffice. The process requires strictly anhydrous conditions, as trace amounts of water can deactivate the fluoride salt and lead to side reactions.

The table below summarizes typical conditions for the synthesis of 2,5-Difluoropyridine via the Halex reaction.

| Substrate | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,5-Dichloropyridine | Potassium Fluoride (KF) | Sulfolane | 220–230 | 18 | ~75–85 |

| 2,5-Dichloropyridine | Cesium Fluoride (CsF) | NMP | 180–200 | 12 | >80 |

An alternative to modifying an existing ring is the de novo synthesis, or construction, of the fluorinated pyridine ring from acyclic precursors. This approach involves cyclocondensation reactions where the fluorine atoms are already incorporated into the building blocks. For example, a fluorinated 1,3-dicarbonyl compound or its synthetic equivalent can react with an ammonia (B1221849) source or an enamine in a [3+3] or [4+2] fashion to form the pyridine ring. While this method offers high versatility in principle, its practical application for producing 2,5-Difluoropyridin-4-ol can be limited by the availability and stability of the requisite highly-fluorinated acyclic starting materials.

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the context of fluoropyridine synthesis, a directing group (DG) on the pyridine ring guides a strong base, such as lithium diisopropylamide (LDA), to deprotonate a specific adjacent position. The resulting organometallic intermediate can then be trapped with an electrophile.

This strategy can be envisioned for introducing the second fluorine atom. For instance, one could start with a 2-fluoropyridine (B1216828) bearing a directing group at the C4 position (e.g., -OMe, -OCONR₂). This group would direct lithiation to the C5 position. Subsequent quenching of the C5-lithiated intermediate with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), would install the second fluorine atom, yielding a 2,5-difluoro-4-(DG)-pyridine precursor. The final step would then be the conversion of the directing group into the desired C4-hydroxyl.

Halogen Exchange Reactions for Fluorination

Functionalization and Hydroxylation at the C4-Position

Once the 2,5-difluoropyridine core is obtained, the final step is the regioselective introduction of a hydroxyl group at the C4-position. This is a challenging transformation, as direct nucleophilic hydroxylation is often inefficient. A highly effective and regioselective method involves a metalation-borylation-oxidation sequence.

The C4-proton of 2,5-difluoropyridine is the most acidic proton on the ring due to the inductive effects of the adjacent C5-fluorine and the pyridine nitrogen. Therefore, treatment with a strong, non-nucleophilic base like LDA at low temperatures (e.g., -70 °C) selectively generates the 4-lithiated species. This highly reactive intermediate is not isolated but is immediately trapped in situ with an electrophilic boron species, typically triisopropyl borate. This forms a pyridine-4-boronic acid triisopropyl ester. The final step is the oxidation of the carbon-boron bond to a carbon-oxygen bond. This is reliably achieved using an oxidizing agent such as hydrogen peroxide or peracetic acid under basic or neutral conditions, yielding the target compound, this compound.

The table below outlines the key steps and reagents for this hydroxylation sequence.

| Step | Substrate | Reagent(s) | Solvent | Temperature (°C) | Intermediate/Product |

| 1. Metalation | 2,5-Difluoropyridine | Lithium diisopropylamide (LDA) | THF | -70 | 2,5-Difluoro-4-lithiopyridine |

| 2. Borylation | 2,5-Difluoro-4-lithiopyridine | Triisopropyl borate | THF | -70 to 20 | 2,5-Difluoropyridine-4-boronic acid triisopropyl ester |

| 3. Oxidation | Boronic Ester Intermediate | Peracetic acid or H₂O₂ | Acetic Acid / H₂O | 20–50 | This compound |

Regioselective Introduction of the Hydroxyl Group

A key challenge in the synthesis of this compound is the regioselective introduction of the hydroxyl group at the C4 position of a pre-fluorinated pyridine ring. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic substitution, making direct hydroxylation difficult. However, transition metal-catalyzed C-H activation has emerged as a powerful strategy.

Palladium-catalyzed C-H hydroxylation represents a state-of-the-art method for this transformation. justia.com This approach can utilize molecular oxygen as the terminal oxidant, presenting a more environmentally benign alternative to stoichiometric heavy metal oxidants. justia.com For instance, the hydroxylation of a 2,5-difluoropyridine substrate could be directed to the C4 position through the use of specific ligands that control the regioselectivity of the C-H activation step. While direct examples for 2,5-difluoropyridine are not abundant in literature, analogous palladium-catalyzed hydroxylations of other heteroaromatic compounds demonstrate the feasibility of this approach. justia.com

Another potential strategy involves a nucleophilic aromatic substitution (SNAr) pathway on a more highly functionalized pyridine. For example, a precursor such as 2,4,5-trifluoropyridine (B1601670) could potentially undergo regioselective substitution at the C4 position by a hydroxyl equivalent, driven by the electronic activation provided by the flanking fluorine atoms and the nitrogen atom.

Multi-Step Synthetic Sequences to this compound

Given the challenges of direct functionalization, multi-step synthetic sequences are commonly employed to construct this compound. savemyexams.comscribd.com These routes often start from more readily available pyridine derivatives and build complexity through a series of controlled reactions.

One plausible retrosynthetic approach begins with disconnecting the hydroxyl group, suggesting a 2,5-difluoropyridine intermediate. This intermediate itself could be synthesized from a dichloropyridine or trichloropyridine precursor via a halogen exchange (Halex) reaction, using a fluoride source like spray-dried potassium fluoride. google.com The use of phase-transfer catalysts can be crucial in these high-temperature fluorination reactions. google.com

Alternatively, a synthesis could commence from a pre-functionalized pyridin-4-ol. The challenge then becomes the regioselective introduction of two fluorine atoms at the C2 and C5 positions. This is often difficult to achieve directly and may require the use of directing groups or a more elaborate sequence of protection, halogenation, and fluorination steps.

A representative multi-step sequence could involve:

Starting Material : A suitable chloropyridine, such as 2,5-dichloro-4-nitropyridine.

Fluorination : A nucleophilic aromatic substitution (SNAr) reaction to replace the chloro groups with fluorine.

Reduction : Reduction of the nitro group to an amino group.

Diazotization : Conversion of the amino group to a diazonium salt.

Hydrolysis : Hydrolysis of the diazonium salt to introduce the hydroxyl group.

This type of sequence, while lengthy, allows for controlled installation of each functional group. google.com

Novel Synthetic Route Development and Optimization

The development of more efficient and selective synthetic routes is an ongoing area of research, with a focus on catalytic methods and green chemistry principles.

Modern catalytic methods offer powerful tools for C-F bond formation. nih.gov Transition metal catalysis, in particular, has enabled the direct fluorination of C-H bonds, which is highly attractive from an atom-economy perspective.

Palladium Catalysis : Palladium-catalyzed electrophilic fluorination has been reported for phenylpyridine derivatives. nih.gov In these systems, a directing group guides the fluorination to a specific C-H bond. A similar strategy could be envisioned for a pyridinol precursor, where the hydroxyl group (or a protected form) directs the C-H fluorination.

Silver Catalysis : Silver-catalyzed fluorination provides another avenue. researchgate.net For example, Ag(II)F₂ has been used for the site-selective fluorination of pyridines and diazines, showing a high preference for the position adjacent to the nitrogen atom. researchgate.net Applying such a method to a 5-fluoropyridin-4-ol could potentially install the second fluorine at the C2 position.

The table below summarizes key catalytic fluorination reagents and systems.

| Catalyst System | Fluorinating Agent | Substrate Type | Key Features |

| Pd(OAc)₂ | N-fluoropyridinium salts | Phenylpyridines | Directed electrophilic fluorination of C-H bonds. nih.gov |

| Ag₂O / Ag(II)F₂ | F-TEDA-PF₆ / Selectfluor | Aryl stannanes, Pyridines | Catalytic Ar-F bond formation; Site-selective C-H fluorination. nih.govresearchgate.net |

| Iodoarene (cat.) | HF·pyridine / mCPBA | β-dicarbonyls | In situ generation of hypervalent iodine fluorinating agent. rsc.org |

While this compound itself is achiral, its derivatives can contain stereocenters, making stereoselective synthesis a critical consideration for pharmaceutical applications. For example, the synthesis of chiral side-chains attached to the pyridinol core requires precise control of stereochemistry.

An example from the literature is the compound 2-amino-2-(2,5-difluoropyridin-4-yl)ethan-1-ol, which contains a chiral center. molport.com The synthesis of such a molecule would necessitate an asymmetric synthesis strategy. This could involve the use of chiral catalysts for the key bond-forming step that creates the stereocenter, or the resolution of a racemic mixture. Asymmetric transfer hydrogenation or the use of chiral auxiliaries are common strategies employed in these contexts. acs.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key areas of focus include:

Catalysis : The use of catalytic methods, as discussed in section 2.3.1, is inherently greener than stoichiometric reactions as it reduces waste. nih.govmdpi.com

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. C-H activation/functionalization reactions are prime examples of atom-economical transformations. justia.com

Safer Solvents and Reagents : Replacing hazardous solvents and reagents with more benign alternatives. For example, using molecular oxygen as the oxidant in hydroxylation reactions instead of heavy-metal-based reagents improves the safety and environmental profile of the synthesis. justia.com Similarly, while HF-pyridine is an effective fluorinating agent, it is highly toxic, prompting research into safer alternatives. rsc.org

Process Intensification : Utilizing technologies like microwave irradiation can sometimes accelerate reactions, leading to shorter reaction times, reduced energy consumption, and potentially higher yields. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and efficient.

Reactivity and Mechanistic Investigations of 2,5 Difluoropyridin 4 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups and good leaving groups, such as fluorine. The reaction typically proceeds via a two-step addition-elimination mechanism.

Mechanistic Studies of SNAr Pathways in Fluorinated Pyridinols

The mechanism of SNAr reactions is generally understood to proceed through a stepwise pathway involving a Meisenheimer complex, although concerted mechanisms have also been proposed for certain systems.

The formation of a Meisenheimer complex is a hallmark of the stepwise SNAr mechanism. This intermediate is a resonance-stabilized, negatively charged species. For 2,5-Difluoropyridin-4-ol, nucleophilic attack at either C2 or C5 would lead to the formation of a corresponding Meisenheimer complex. The stability of these intermediates is a key factor in determining the reaction rate and regioselectivity. The negative charge in the Meisenheimer complex is delocalized onto the electronegative atoms of the ring and any electron-withdrawing substituents. The presence of the nitrogen atom in the pyridine (B92270) ring and the carbonyl group in the pyridin-4-one tautomer would significantly stabilize the negative charge.

Direct experimental observation of Meisenheimer complexes can be challenging due to their transient nature. However, their existence is supported by a large body of indirect evidence and, in some cases, they can be isolated and characterized, particularly when the aromatic ring is highly activated with strong electron-withdrawing groups. No specific studies on the Meisenheimer complexes of this compound have been reported.

In SNAr reactions, the nature of the leaving group and the nucleophile significantly influences the reaction rate. Fluorine is an excellent leaving group in SNAr reactions, which is counterintuitive to its bond strength with carbon. This is because the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

The reactivity of the nucleophile also plays a crucial role. Stronger nucleophiles will generally react faster. The range of nucleophiles that can participate in SNAr reactions is broad and includes amines, alkoxides, thiolates, and carbanions. The choice of nucleophile will determine the nature of the substituent introduced onto the pyridine ring.

Table 2: Common Nucleophiles in SNAr Reactions and Their Corresponding Products

| Nucleophile | Product Type |

|---|---|

| R-NH2 (Amine) | Substituted Amine |

| R-O⁻ (Alkoxide) | Ether |

Derivatization and Functionalization via SNAr

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-poor aromatic systems, such as pyridine derivatives. masterorganicchemistry.com The pyridine nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions, thus activating them for attack by nucleophiles. youtube.com In this compound, the fluorine atoms serve as potential leaving groups.

The rate of SNAr reactions on halo-aromatics is dependent on the ability of the leaving group to stabilize a negative charge and the stability of the intermediate Meisenheimer complex. masterorganicchemistry.com Fluorine, due to its high electronegativity, is an excellent leaving group for SNAr reactions, often leading to reaction rates significantly faster than those observed for other halogens like chlorine. nih.gov

In the case of this compound, the C2-fluorine is expected to be more activated towards nucleophilic attack than the C5-fluorine. This is due to the C2 position being ortho to the ring nitrogen, which provides greater stabilization for the negatively charged intermediate formed during the reaction.

However, the presence of the hydroxyl group at the C4 position introduces a competing electronic effect. As a strong electron-donating group, the hydroxyl substituent increases the electron density of the ring, thereby deactivating it towards nucleophilic attack. This deactivating effect complicates the SNAr chemistry of this molecule. Conversely, in its pyridin-4-one tautomeric form, the electron-withdrawing nature of the carbonyl group would enhance the ring's electrophilicity, potentially facilitating SNAr at the C2 and C6 positions. The reaction's feasibility and regioselectivity would therefore be highly dependent on the reaction conditions, which influence the tautomeric equilibrium.

| Nucleophile | Reagent Example | Expected Reactivity/Product | Rationale |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Substitution at C2 is electronically favored, but may be slow due to the deactivating effect of the 4-OH group. | The C2 position is most activated by the ring nitrogen. |

| Amine | Ammonia (B1221849) (NH₃), Piperidine | Similar to alkoxides, reaction at C2 is plausible but may require forcing conditions. | Amines are common nucleophiles in SNAr reactions of pyridines. youtube.com |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thiolates are generally strong nucleophiles and may overcome the deactivation to substitute at the C2 position. | The high nucleophilicity of thiolates can facilitate reactions on less activated substrates. |

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). youtube.com Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This further increases the electron-withdrawing effect and strongly deactivates the ring to electrophilic attack. youtube.com Consequently, EAS reactions on unsubstituted pyridine are generally sluggish and require harsh conditions. pearson.com

In this compound, the substituents on the ring have competing directing effects that determine the regiochemical outcome of any potential EAS reaction.

Hydroxyl Group (-OH) at C4: The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. libretexts.org Since the para position is occupied by the ring nitrogen, it directs incoming electrophiles to its ortho positions, C3 and C5.

Fluorine Atoms (-F) at C2 and C5: Halogens are deactivating groups due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs that can be donated via resonance (+M effect), making them ortho, para-directors. libretexts.orgwikipedia.org

The C2-fluorine directs towards the ortho C3 position and the para C5 position.

The C5-fluorine directs towards the ortho C4 (occupied) and C6 positions, and the para C2 position (occupied).

| Ring Position | Influence of C4-OH | Influence of C2-F | Influence of C5-F | Net Effect | Predicted Outcome |

| C3 | Activating (ortho) | Directing (ortho) | Deactivating (meta) | Strongly Activated & Directed | Major product |

| C6 | No direct effect | Deactivating (meta) | Directing (ortho) | Weakly Directed | Minor or no product |

Cross-Coupling Chemistry

Cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For this compound to participate as an electrophilic partner in such reactions, the hydroxyl group must first be converted into a more suitable leaving group. Phenolic hydroxyl groups are poor leaving groups and are typically transformed into trifluoromethanesulfonates (triflates, -OTf) or nonafluorobutanesulfonates (nonaflates), which are excellent leaving groups in palladium- and copper-catalyzed reactions. researchgate.netnih.gov The resulting 2,5-difluoro-4-(trifluoromethanesulfonyloxy)pyridine would be an ideal substrate for a variety of cross-coupling methodologies.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. libretexts.org The triflate derivative of this compound can readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate. libretexts.org The reaction of 2,5-difluoro-4-(trifluoromethanesulfonyloxy)pyridine with various aryl- or vinylboronic acids would provide access to a wide range of 4-substituted pyridine derivatives. Conditions for the Suzuki coupling of pyridyl triflates are well-established. nsf.govnih.gov

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 4-Aryl-2,5-difluoropyridine |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 4-Substituted-2,5-difluoropyridine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/Phosphine | Et₃N | DMF | 4-Alkenyl-2,5-difluoropyridine |

Stille Coupling: The Stille reaction couples the triflate with an organostannane reagent. wikipedia.org This method is known for its tolerance of a wide variety of functional groups. The reaction would proceed via a similar catalytic cycle involving oxidative addition, transmetalation with the organotin compound, and reductive elimination.

Heck Reaction: The Heck reaction forms a C-C bond between the triflate and an alkene. masterorganicchemistry.com This reaction would yield 4-alkenyl-2,5-difluoropyridines, which are valuable intermediates for further transformations.

Copper-mediated or -catalyzed reactions offer a complementary approach to palladium-based methods. These reactions are particularly useful for forming C-N, C-O, and C-S bonds, as well as certain C-C bonds. The triflate derivative of this compound could serve as a substrate in various copper-mediated transformations. For instance, copper-catalyzed coupling with amines (Ullmann condensation), alcohols, or thiols could be employed to introduce diverse functionalities at the C4 position. Similarly, copper-mediated C-C cross-coupling reactions with organometallic reagents have been developed and could be applicable. nih.gov Copper catalysis is also prominent in radiofluorination reactions involving boronate esters, highlighting its utility in modern synthetic chemistry. mdpi.com

| Reaction Type | Coupling Partner | Catalyst/Mediator | Conditions | Product Type |

| Ullmann Condensation | Amine (R₂NH) | Cu(I) salt (e.g., CuI) | Base, high temperature | 4-Amino-2,5-difluoropyridine |

| C-O Coupling | Alcohol (ROH) | Cu(I) salt, Ligand | Base | 4-Alkoxy-2,5-difluoropyridine |

| C-S Coupling | Thiol (RSH) | Cu(I) salt, Ligand | Base | 4-Thioether-2,5-difluoropyridine |

Redox Transformations of this compound

Redox transformations involving this compound can target either the hydroxyl group or the pyridine heterocycle. The electron-deficient nature of the difluorinated pyridine ring significantly influences the feasibility and outcome of these reactions.

Specific studies on the oxidation of the hydroxyl group of this compound to the corresponding pyridone are not extensively documented in the literature. Generally, the oxidation of hydroxyl-substituted pyridines can be challenging due to the high oxidation potential of the pyridine ring itself. nih.gov The presence of two fluorine atoms further deactivates the ring, potentially making the hydroxyl group more susceptible to oxidation. However, many common oxidizing agents may react with the pyridine nitrogen or lead to degradation of the ring.

In related heterocyclic systems, reagents like Selectfluor have been shown to induce simultaneous fluorination and oxidation of a hydroxymethyl group to an aldehyde. researchgate.net This suggests that potent oxidizing conditions, particularly those involving electrophilic reagents, could potentially convert the 4-hydroxyl group of this compound, though side reactions on the electron-rich positions of the ring or with the nitrogen atom are possible. The development of selective oxidation methods would likely require mild reagents that can differentiate between the hydroxyl group and the deactivated heterocyclic system.

The reduction of the fluorinated pyridine ring in this compound to the corresponding 2,5-difluoropiperidin-4-ol is a feasible transformation, drawing from established methods for the hydrogenation of fluoropyridines. nih.govacs.orgnih.gov Catalytic hydrogenation is a common approach, although it presents the challenge of potential hydrodefluorination, where one or more C-F bonds are cleaved. acs.org

Research has shown that specific catalytic systems can achieve high selectivity for ring reduction while preserving the fluorine substituents. A combination of a palladium catalyst, such as palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C), in the presence of a Brønsted acid like hydrochloric acid (HCl) has proven effective for the hydrogenation of various fluoropyridines. nih.govacs.org These conditions protonate the pyridine nitrogen, activating the ring towards reduction. Importantly, free hydroxyl groups are often tolerated under these reaction conditions, making the method applicable to this compound. acs.org The reduction typically proceeds with high cis-diastereoselectivity, yielding the all-cis-(multi)fluorinated piperidine. nih.gov

| Catalyst System | Substrate Type | Key Conditions | Outcome | Reference(s) |

| Pd(OH)₂/C, HCl | Fluoropyridines | H₂ gas, Methanol | cis-Selective hydrogenation | nih.gov, acs.org |

| Rhodium-based catalysts | Fluoropyridines | H₂ gas, Dearomatizing agent | cis-Selective hydrogenation | nih.gov |

This table summarizes common conditions for the reduction of fluorinated pyridines, which are applicable to this compound.

Functional Group Interconversions on the this compound Scaffold

The this compound scaffold offers multiple sites for functional group interconversion, primarily involving the hydroxyl group and the two fluorine atoms.

The 4-hydroxyl group can undergo typical alcohol reactions. For instance, it can be converted into an ether via Williamson ether synthesis or an ester through reaction with an acyl chloride or carboxylic anhydride. It can also be transformed into a better leaving group, such as a tosylate or triflate, which would activate the C4 position for subsequent nucleophilic substitution reactions.

The fluorine atoms on the pyridine ring can potentially be displaced via nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this character is significantly amplified by the inductive effect of the two fluorine atoms. This electronic depletion makes the ring susceptible to attack by strong nucleophiles. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The C2 position is generally the most activated towards SNAr in pyridines due to stabilization of the negatively charged Meisenheimer intermediate by the adjacent nitrogen atom. researchgate.net While the C-F bond is very strong, the rate-determining step in SNAr is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. acs.orgnih.gov Therefore, selective displacement of the C2-fluorine by a strong nucleophile (e.g., alkoxides, amines) is a plausible transformation.

Comparative Reactivity Analyses with Related Fluorinated Pyridine Analogues

The reactivity of this compound is best understood by comparing it to simpler analogues like 2-fluoropyridine (B1216828), 3-fluoropyridine, and 2,5-difluoropyridine (B1303130). The electronic contributions of the nitrogen atom, the two fluorine atoms, and the hydroxyl group are key to these comparisons. rsc.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr reactions on halopyridines is highly dependent on the nature and position of the substituents.

Comparison with other halogens: Fluoropyridines are significantly more reactive in SNAr reactions than their chloro- or bromo- analogues. For example, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. acs.orgnih.govresearchgate.net This is because the high electronegativity of fluorine strongly activates the ring for the rate-limiting nucleophilic attack, which outweighs its poor leaving group ability. masterorganicchemistry.comreddit.com

Effect of fluorine position: In this compound, the fluorine at the C2 position is highly activated towards SNAr by the adjacent ring nitrogen. A fluorine at the C3 position (as in 3-fluoropyridine) is less activated as the stabilizing influence of the nitrogen is diminished.

Effect of the hydroxyl group: The 4-hydroxyl group acts as a resonance electron-donating group, which increases the electron density of the ring. This effect counteracts the electron-withdrawing effects of the fluorine atoms and the ring nitrogen, thus deactivating the ring towards SNAr compared to 2,5-difluoropyridine. Therefore, this compound would be expected to be less reactive towards nucleophiles than 2,5-difluoropyridine itself.

| Compound | Key Features Influencing SNAr | Expected Relative Reactivity |

| 2,5-Difluoropyridine | Two F atoms strongly activate the ring; N activates C2. | High |

| This compound | Two F atoms and N activate the ring; OH group deactivates via resonance. | Moderate |

| 2-Fluoropyridine | One F atom and N activate the ring. | Moderate |

| 2-Chloropyridine | Cl is less activating than F. | Low |

This table provides a qualitative comparison of expected SNAr reactivity.

Electrophilic Aromatic Substitution: Pyridine is notoriously unreactive towards electrophilic aromatic substitution due to the deactivating effect of the electron-withdrawing nitrogen atom, which can also be protonated or coordinate to Lewis acids under reaction conditions. youtube.com The presence of two additional, highly electronegative fluorine atoms in this compound makes the ring exceptionally electron-poor and therefore extremely deactivated towards electrophilic attack. While the 4-hydroxyl group is an activating group in benzene chemistry, its influence is insufficient to overcome the powerful deactivating effects of the nitrogen and two fluorine atoms. Consequently, electrophilic substitution on this scaffold is expected to be extremely difficult, far more so than on pyridine or even monofluoropyridines.

Spectroscopic Characterization and Structural Elucidation of 2,5 Difluoropyridin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework, the local environment of fluorine atoms, and the interconnectivity of the molecule. For 2,5-Difluoropyridin-4-ol, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments is essential for an unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronegativity of the adjacent fluorine and oxygen atoms, as well as their positions on the pyridine (B92270) ring. The protons on the pyridine ring are anticipated to appear in the aromatic region (typically δ 7.0-9.0 ppm).

The proton at the C-3 position is expected to be coupled to the fluorine atom at C-2 and the proton at C-6. Similarly, the proton at C-6 will be coupled to the fluorine at C-5 and the proton at C-3. This spin-spin coupling results in characteristic splitting patterns, and the magnitude of the coupling constants (J, measured in Hz) provides crucial information about the through-bond connectivity. Heteronuclear coupling between protons and fluorine atoms (J-coupling) is particularly informative. Typically, three-bond proton-fluorine couplings (³J H-F) in aromatic systems are in the range of 6-10 Hz.

The hydroxyl (OH) proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. Its identity can be confirmed by a D₂O exchange experiment, wherein the OH proton is replaced by deuterium, causing its signal to disappear from the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.0 - 7.5 | Doublet of doublets (dd) | ³J(H3-F2) ≈ 8-10 Hz, ⁴J(H3-H6) ≈ 2-3 Hz |

| H-6 | 7.8 - 8.3 | Doublet of doublets (dd) | ⁴J(H6-F5) ≈ 3-5 Hz, ⁴J(H6-H3) ≈ 2-3 Hz |

| 4-OH | 5.0 - 9.0 | Broad singlet (s) | N/A |

Note: The predicted values are based on general principles and data from analogous fluorinated pyridine compounds.

The proton-decoupled ¹³C NMR spectrum of this compound will display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the attached substituents. Carbons directly bonded to fluorine atoms (C-2 and C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹J C-F), typically in the range of 200-250 Hz, appearing as doublets. The carbon attached to the hydroxyl group (C-4) will be shifted downfield due to the deshielding effect of the oxygen atom.

Furthermore, smaller two- and three-bond couplings (²J C-F, ³J C-F) will be observed for other carbons in the ring, providing additional structural confirmation. For instance, C-3 would be coupled to the fluorine at C-2, and C-4 would be coupled to both F-2 and F-5.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F Coupling) | Predicted Coupling Constants (J, Hz) |

| C-2 | 145 - 155 | Doublet (d) | ¹J(C2-F2) ≈ 230-250 Hz |

| C-3 | 110 - 120 | Doublet of doublets (dd) | ²J(C3-F2) ≈ 20-30 Hz, ³J(C3-F5) ≈ 5-10 Hz |

| C-4 | 155 - 165 | Doublet of doublets (dd) | ²J(C4-F5) ≈ 15-25 Hz, ²J(C4-F2) ≈ 15-25 Hz |

| C-5 | 140 - 150 | Doublet (d) | ¹J(C5-F5) ≈ 220-240 Hz |

| C-6 | 125 - 135 | Doublet (d) | ³J(C6-F5) ≈ 10-20 Hz |

Note: The predicted values are based on established C-F coupling patterns and data from related fluoropyridines. acs.org

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The spectrum for this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-5 positions. The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment. alfa-chemistry.com

Each fluorine signal will be split into a doublet of doublets due to coupling with the vicinal ring protons. Specifically, F-2 will couple with H-3, and F-5 will couple with H-6. Long-range couplings between the two fluorine atoms (⁴J F-F) or between a fluorine atom and a more distant proton may also be observed, providing further structural detail.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -80 to -100 | Doublet of doublets (dd) | ³J(F2-H3) ≈ 8-10 Hz, ⁴J(F2-F5) ≈ 15-25 Hz |

| F-5 | -120 to -140 | Doublet of doublets (dd) | ³J(F5-H6) ≈ 3-5 Hz, ⁴J(F5-F2) ≈ 15-25 Hz |

Note: Chemical shift ranges for aryl fluorides can be broad and are influenced by substitution patterns. rsc.org

While 1D NMR spectra provide essential data, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals for H-3 and H-6 would confirm their spatial proximity and coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show cross-peaks connecting the H-3 signal to the C-3 signal and the H-6 signal to the C-6 signal, allowing for the definitive assignment of these carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for identifying quaternary carbons and piecing together the molecular framework. For instance, the H-3 proton would show correlations to C-2, C-4, and C-5, while the H-6 proton would correlate to C-4 and C-5. These correlations would unequivocally establish the substitution pattern on the pyridine ring.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into crystallography, polymorphism, and molecular dynamics. wikipedia.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide valuable structural information. libretexts.orgemory.edu

For this compound, ssNMR can be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra due to differences in their crystal lattice environments. This results in variations in chemical shifts and relaxation times, allowing for the identification and quantification of different polymorphic forms.

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) forms of a substance. Amorphous materials typically produce broader resonance lines compared to their crystalline counterparts.

Probe Intermolecular Interactions: Techniques like cross-polarization magic-angle spinning (CP/MAS) can provide information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are critical to the packing structure in the solid state. Studies on pyridine probes interacting with solid frameworks have demonstrated the sensitivity of ssNMR to such interactions.

Vibrational Spectroscopy

For this compound, the spectra would be characterized by vibrations associated with the pyridine ring, the C-F bonds, and the C-O-H group. Based on studies of analogous compounds like 2,6-difluoropyridine (B73466), specific vibrational modes can be predicted. nih.govresearchgate.net

O-H Vibrations: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, indicative of hydrogen bonding. The O-H in-plane bending vibration is expected around 1400-1450 cm⁻¹.

C-F Vibrations: Strong C-F stretching vibrations are typically observed in the 1100-1300 cm⁻¹ region of the IR spectrum.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and bending vibrations. C=C and C=N stretching modes typically appear in the 1400-1650 cm⁻¹ region. Ring breathing and deformation modes occur at lower frequencies.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 | Broad, strong; indicative of H-bonding |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| C=N / C=C Ring Stretch | 1550 - 1650 | Strong to medium |

| Ring Deformation | 1400 - 1500 | Multiple bands |

| C-F Stretch | 1100 - 1300 | Strong, characteristic |

| C-O Stretch | 1200 - 1250 | Strong |

| Aromatic C-H Out-of-Plane Bend | 800 - 900 | Strong |

Note: These are predicted ranges. The exact frequencies can be influenced by the solid-state packing and intermolecular interactions.

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Group Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the pyridine ring, and the carbon-fluorine bonds.

The presence of the hydroxyl (-OH) group gives rise to a prominent broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of O-H stretching vibrations, with the broadening resulting from hydrogen bonding. Aromatic C-H stretching vibrations are anticipated to appear at wavenumbers above 3000 cm⁻¹.

The pyridine ring itself has a set of characteristic stretching vibrations. For a simple pyridine, a band is observed around 1437 cm⁻¹. researchgate.net In substituted pyridines like 2,6-difluoropyridine, a strong ring stretching band is noted at 1613 cm⁻¹, and similar bands are expected for this compound in the 1620-1400 cm⁻¹ range. nih.gov The C-O stretching vibration, typical for a phenol-like hydroxyl group, is expected to produce a strong band around 1200 cm⁻¹.

The carbon-fluorine (C-F) bonds introduce strong, characteristic absorption bands in the fingerprint region of the spectrum, typically between 1250 cm⁻¹ and 1000 cm⁻¹. These bands are often intense and can be used to confirm the presence of fluorine atoms in the molecule.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3600-3200 | Strong, Broad |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1620-1400 | Medium-Strong |

| Fluoroaromatic | C-F Stretch | 1250-1000 | Strong |

| Phenolic Ether | C-O Stretch | ~1200 | Strong |

Raman Spectroscopy: Complementary Analysis of Molecular Vibrations

Raman spectroscopy provides information that is complementary to IR spectroscopy. While IR spectroscopy measures changes in dipole moment, Raman spectroscopy detects changes in polarizability during molecular vibrations. For molecules with a center of symmetry, some vibrations may be active in Raman but not in IR, and vice versa.

In the Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are expected to be particularly prominent. Pyridine itself shows very intense bands around 1030 cm⁻¹ and 1000 cm⁻¹, which are attributed to ring breathing modes. researchgate.net These modes are highly characteristic and are expected in the spectrum of its derivatives. acs.org

Fluorine substitution significantly influences the vibrational spectra. Studies on fluorinated pyridines show that C-F bonds give rise to Raman-active modes. nih.govresearchgate.net The vibrations of the pyridine ring are also affected by the mass and electronic effects of the fluorine and hydroxyl substituents. bris.ac.uk The analysis of these shifts, when compared to pyridine, can provide insights into the substitution pattern. cdnsciencepub.com The agreement between observed and computationally calculated Raman spectra for similar molecules, like 2,6-difluoropyridine, is generally excellent, aiding in the unambiguous assignment of vibrational modes. nih.gov

Table 2: Expected Prominent Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyridine Ring | Ring Breathing | ~1000-1050 | Strong |

| Pyridine Ring | Ring Stretch | ~1615 | Medium-Weak |

| Aromatic Ring | C-H Stretch | ~3100 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or more decimal places. nih.gov This precision allows for the determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₅H₃F₂NO. The calculated monoisotopic (exact) mass, based on the most abundant isotopes of each element, is 131.0183 u. An HRMS instrument, such as an Orbitrap or FT-ICR mass spectrometer, can confirm this exact mass, providing strong evidence for the compound's elemental composition. ub.edunih.gov

Table 3: Exact Mass Calculation for this compound (C₅H₃F₂NO)

| Element | Count | Isotopic Mass (u) | Total Mass (u) |

|---|---|---|---|

| Carbon (¹²C) | 5 | 12.00000 | 60.00000 |

| Hydrogen (¹H) | 3 | 1.00783 | 3.02349 |

| Fluorine (¹⁹F) | 2 | 18.99840 | 37.99680 |

| Nitrogen (¹⁴N) | 1 | 14.00307 | 14.00307 |

| Oxygen (¹⁶O) | 1 | 15.99491 | 15.99491 |

| Total | | | 131.01827 |

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint that can be used to elucidate the structure of the original molecule. wikipedia.org

For this compound, the molecular ion peak [M]⁺• would be observed at an m/z of 131. Due to the stability of the aromatic ring, this peak is expected to be relatively intense. libretexts.org The fragmentation process involves the cleavage of bonds and the loss of neutral fragments. libretexts.org Plausible fragmentation pathways for this molecule include the loss of carbon monoxide (CO), a common fragmentation for phenols and related hydroxyaromatic compounds, leading to an ion at m/z 103. Another likely fragmentation is the expulsion of hydrogen cyanide (HCN) from the pyridine ring, resulting in a fragment at m/z 104. The loss of a fluorine atom could also occur, producing a fragment at m/z 112.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 131 | [C₅H₃F₂NO]⁺• | (Molecular Ion) |

| 103 | [C₄H₃F₂N]⁺• | CO |

| 104 | [C₄H₂F₂O]⁺• | HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. The primary transitions observed are π→π* and n→π*.

The pyridine ring system gives rise to intense π→π* transitions, typically observed at wavelengths below 280 nm. nist.gov A weaker n→π* transition, involving the non-bonding electrons on the nitrogen atom, usually appears at a longer wavelength. researchgate.net The presence of substituents on the pyridine ring significantly affects the energy of these transitions and thus the position of the absorption maxima (λ_max).

Both the hydroxyl (-OH) and fluorine (-F) groups act as auxochromes, which can modify the absorption spectrum. The hydroxyl group, in particular, is a strong electron-donating group that typically causes a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity). researchgate.net Studies on other substituted pyridines confirm that such functional groups modulate their spectroscopic properties. researchgate.net For instance, the S₁ (π,π*) transition for 2,6-difluoropyridine is at approximately 264 nm. nih.gov The addition of a hydroxyl group to this system is expected to shift this absorption to a longer wavelength. The solvent environment can also influence the λ_max values, a phenomenon known as solvatochromism. researchgate.net

Table 5: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λ_max Range (nm) | Relative Intensity (ε) |

|---|---|---|

| π→π* | 260-290 | High |

Spectroscopic Probing of Tautomeric Forms

The existence of this compound in different tautomeric forms, primarily the pyridinol (hydroxy) form and the pyridone (keto) form, is a key aspect of its chemistry. Spectroscopic techniques are crucial for identifying and quantifying the presence of each tautomer in various states (gas, solution, and solid). The equilibrium between these forms is sensitive to the solvent's polarity and the molecule's immediate environment. mdpi.comnih.gov

Ab initio calculations on the parent compound, 4-pyridone, suggest that the 4-hydroxypyridine (B47283) tautomer is more stable in the gas phase. wayne.edu However, in condensed phases, the pyridone form is often favored due to intermolecular interactions like hydrogen bonding. wayne.edursc.org Spectroscopic methods provide experimental evidence to probe this equilibrium.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for studying tautomerism. The presence of a strong absorption band in the C=O stretching region (typically 1600-1700 cm⁻¹) is characteristic of the pyridone tautomer. Conversely, the pyridinol form would exhibit O-H stretching and C-O stretching bands. Studies on related compounds like 2-hydroxypyridine (B17775) have successfully used IR to identify the predominant tautomeric forms in different phases. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy in various solvents can elucidate the tautomeric equilibrium in solution. mdpi.com The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the electronic distribution, which differs significantly between the hydroxy and keto forms. For instance, the carbon atom at the C4 position would show a chemical shift typical of a carbon bearing a hydroxyl group in the pyridinol form, while in the pyridone form, it would resonate in the carbonyl region (δ > 170 ppm). nih.gov The equilibrium can be influenced by solvent polarity, with polar aprotic solvents often favoring the keto form. nih.gov

UV-Visible Spectroscopy : The electronic transitions, and thus the UV-Vis absorption spectra, differ for each tautomer. By analyzing the absorption maxima (λ_max) in solvents of varying polarity, the relative stability of the tautomers can be assessed. mdpi.com

Table 1: Spectroscopic Data for Characterizing Tautomeric Forms Data is illustrative and based on related pyridone compounds.

| Spectroscopic Technique | Pyridone (Keto) Form Signature | Pyridinol (Hydroxy) Form Signature |

|---|---|---|

| FTIR | Strong C=O stretch (~1650 cm⁻¹) | O-H stretch (~3400 cm⁻¹), C-O stretch (~1250 cm⁻¹) |

| ¹³C NMR | C4 signal > 170 ppm | C4 signal ~155-165 ppm |

| ¹H NMR | Distinct chemical shifts for ring protons | Different pattern of chemical shifts for ring protons |

| UV-Vis | Specific λ_max value | Red or blue-shifted λ_max compared to keto form |

X-ray Crystallography

X-ray crystallography provides definitive information about the atomic arrangement in the solid state, offering unambiguous evidence of the dominant tautomeric form and detailed geometric parameters.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound. mdpi.com This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, thereby providing unequivocal proof of the molecular structure. redalyc.orgmdpi.com

For a compound like this compound, an SCXRD analysis would definitively establish whether the molecule exists in the pyridinol or pyridone form in the crystal lattice. The analysis would reveal the precise location of the hydrogen atom (on the oxygen or nitrogen). Furthermore, it provides critical data on how the molecules pack in the crystal, detailing intermolecular forces such as hydrogen bonds and π-π stacking interactions, which are crucial for stabilizing the crystal structure. redalyc.org The structure of numerous pyridine derivatives has been successfully elucidated using this method. rsc.orgresearchgate.net

Table 2: Illustrative Single Crystal X-ray Diffraction Data for a Pyridin-4-ol Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2351 |

| b (Å) | 26.0156 |

| c (Å) | 12.4864 |

| β (°) | 93.243 |

| Volume (ų) | 2022.17 |

| Z (Molecules/unit cell) | 8 |

Data derived from a related heterocyclic compound for illustrative purposes. mdpi.com

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used primarily for the identification of crystalline phases. carleton.edu Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific material. frontiersin.org This makes PXRD an invaluable tool for confirming the identity of a synthesized compound by comparing its experimental pattern to a known standard or a pattern calculated from single-crystal data. wikipedia.org

The technique is also instrumental in assessing the purity of a sample. The presence of sharp peaks in the diffractogram is indicative of a crystalline material, whereas amorphous materials produce a broad halo. omicsonline.org Impurities, if crystalline, will produce their own set of diffraction peaks, allowing for their detection. wikipedia.org Therefore, PXRD is essential for quality control, ensuring that the bulk material consists of the desired crystalline phase of this compound. ucmerced.edu

The diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). The position and intensity of the peaks are determined by the crystal's unit cell dimensions and the arrangement of atoms within it, according to Bragg's Law (nλ = 2d sin θ). carleton.edu

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.net In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The binding energy of these electrons is characteristic of the element from which they were emitted.

For this compound, XPS can provide valuable information:

Elemental Composition : XPS can confirm the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Fluorine (F) and determine their relative atomic concentrations.

Chemical State Analysis : High-resolution scans of the C 1s, N 1s, O 1s, and F 1s regions can provide information about the bonding environment. For example, the C 1s spectrum can be deconvoluted into components representing C-C, C-N, C-F, and C-O/C=O bonds. The binding energy for carbon atoms bonded to electron-withdrawing fluorine atoms will be shifted to higher values. Similarly, the N 1s spectrum would differ between the protonated nitrogen in a pyridonium form and the nitrogen in a neutral pyridine ring. The F 1s binding energy is also sensitive to its chemical environment. acs.orgutl.ptxpsfitting.com This detailed analysis of binding energy shifts helps to corroborate the molecular structure and electronic distribution within the molecule. researchgate.net

Table 3: Typical Binding Energy Ranges for Elements in this compound

| Element (Core Level) | Typical Binding Energy (eV) | Information Provided |

|---|---|---|

| C 1s | 284 - 292 | Differentiates C-C, C-N, C-O, C=O, and C-F bonds |

| N 1s | 398 - 402 | Identifies the chemical state of the nitrogen atom |

| O 1s | 531 - 534 | Differentiates between C=O and C-OH environments |

| F 1s | ~686 - 690 | Confirms presence and bonding state of fluorine |

Binding energy values are approximate and can vary based on the specific chemical environment and instrument calibration. acs.orgxpsfitting.com

Computational Chemistry and Theoretical Investigations of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there are no specific computational or theoretical studies published that focus on this compound for the detailed topics requested in the outline. While Density Functional Theory (DFT) and other quantum chemical calculations are standard methods for investigating molecular properties, specific research applying these techniques to this compound—including its geometry optimization, vibrational frequencies, electronic structure, reaction mechanisms, and spectroscopic parameters—does not appear to be available in the indexed literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for this specific compound. The general principles of the requested computational methods are well-established, but their direct application and the resulting data for this compound have not been documented in the accessible resources.

Computational Chemistry and Theoretical Investigations of 2,5 Difluoropyridin 4 Ol

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful avenue to explore the dynamic properties of 2,5-Difluoropyridin-4-ol at an atomistic level, providing insights that are complementary to static quantum chemical calculations.

Dynamic Behavior and Conformational Flexibility of this compound

While the pyridine (B92270) ring itself is rigid, MD simulations can elucidate the flexibility of the exocyclic hydroxyl group. The rotation around the C-O bond would be a key dynamic feature, and simulations could map the potential energy surface associated with this rotation, identifying the most stable orientations of the hydroxyl proton. This, in turn, influences the molecule's ability to act as a hydrogen bond donor. The fluorine substituents may impose subtle steric or electrostatic constraints on this rotation. Furthermore, MD simulations can provide information on the vibrational modes of the molecule in a condensed phase, capturing the influence of the surrounding environment on its internal motions.

Intermolecular Interactions and Self-Assembly Propensities

The structure of this compound, featuring hydrogen bond donors (-OH) and acceptors (ring nitrogen, fluorine atoms), suggests a strong potential for forming specific intermolecular interactions that can lead to self-assembly. rsc.orgnih.gov MD simulations are ideally suited to investigate these phenomena.

In a simulated environment, one could observe the formation of hydrogen-bonded dimers and larger aggregates. The primary interaction would likely be the O-H···N hydrogen bond between two molecules, a common motif in pyridone structures. researchgate.net Additionally, weaker C-H···F and C-H···O interactions, as well as π-π stacking, could play significant roles in the stabilization of larger assemblies. The fluorine atoms are particularly interesting in this context, as F···F interactions and their influence on crystal packing are subjects of ongoing research. nih.gov

Simulations could predict the most favorable packing arrangements and morphologies of self-assembled structures, such as the formation of one-dimensional chains or two-dimensional sheets. rsc.org By analyzing the radial distribution functions and interaction energies between molecules, the strength and nature of the forces driving the self-assembly process can be quantified. mdpi.com

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Potential Interacting Atoms | Estimated Energy (kcal/mol) | Role in Self-Assembly |

|---|---|---|---|

| Hydrogen Bonding | O-H···N | -5 to -8 | Primary driving force for dimerization and chain formation |

| π-π Stacking | Pyridine Rings | -2 to -4 | Stabilization of layered structures |

| Halogen Interactions | C-F···N/O | -0.5 to -1.5 | Directional control and secondary stabilization |

| van der Waals | All atoms | Variable | Overall packing and density |

Note: The data in this table is illustrative and represents typical energy ranges for these types of interactions; specific computational data for this compound is not available.

Despite a comprehensive search for scientific literature and data, no specific information was found for the chemical compound “this compound” corresponding to the sections and subsections of the provided outline. The search results did not yield any research or applications detailing its role as a precursor in the synthesis of fluorinated heterocyclic scaffolds, its use in developing specialty chemicals, its function in the synthesis of fluorinated agrochemical intermediates, or its application in advanced materials science and engineering as a monomer for fluorinated polymers or as a component in functional organic materials.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the available information. The inquiries consistently led to information about related but distinct compounds, such as 2,5-difluoropyridine (B1303130), which falls outside the strict scope of the user's request. Further research would be required to be published on this specific compound before a detailed article as outlined could be written.

2,5 Difluoropyridin 4 Ol As a Versatile Synthetic Building Block in Research and Development

Contribution to Academic Research Libraries for Chemical Exploration

The strategic inclusion of novel and structurally diverse small molecules in academic and industrial screening libraries is fundamental to the discovery of new biologically active agents. While direct, extensive documentation of 2,5-Difluoropyridin-4-ol within publicly accessible academic research libraries is not widespread, its potential as a valuable addition to these collections is significant, stemming from the unique chemical and structural features of the fluorinated pyridin-4-ol scaffold.

Academic high-throughput screening (HTS) centers and chemical biology platforms continually seek to enrich their compound collections with molecules that offer novel chemical space and potential for specific biological interactions. The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.netresearchgate.net Its derivatives are of significant interest due to their wide range of biological activities. nih.govnih.gov

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnumberanalytics.com Fluorinated compounds are integral to modern drug discovery, with a substantial percentage of pharmaceuticals containing at least one fluorine atom. numberanalytics.com Specifically, fluorinated pyridines and related heterocycles have been explored for various therapeutic areas. mdpi.comnih.gov

The 2,5-difluoro substitution pattern on the pyridin-4-ol core of this particular building block offers a unique combination of electronic and steric properties. This distinct substitution can lead to novel structure-activity relationships (SAR) when incorporated into larger molecules, making it an attractive component for diversity-oriented synthesis and the creation of focused compound libraries. rsc.org Academic research libraries that incorporate building blocks like this compound can generate collections of compounds with enhanced potential for hit discovery in screening campaigns.

The utility of such building blocks extends to combinatorial chemistry, where a variety of substituents can be introduced at different positions to rapidly generate a large number of distinct molecules. nih.gov The commercial availability of specialized building blocks is a crucial factor for their adoption in academic library synthesis. While not as common as more traditional scaffolds, the increasing interest in fluorinated heterocycles suggests a growing demand for such reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.